苄胺嘧啶氢碘酸盐

描述

苄青霉素二乙氨基乙酯氢碘酸盐是一种兽用抗菌剂,主要用于其抗菌特性。 它是苄青霉素的二乙氨基乙酯,常用于治疗奶牛的乳腺炎以及各种物种的细菌感染,包括牛、猪、马、山羊和绵羊 . 该化合物因其转化为苄青霉素的能力而闻名,苄青霉素可以阻断细菌细胞壁的生物合成,使其对多种细菌感染有效 .

科学研究应用

苄青霉素二乙氨基乙酯氢碘酸盐由于其抗菌特性,在兽医中广泛应用。 它在治疗奶牛乳腺炎方面特别有效,乳腺炎是由乳房的细菌感染引起的 . 该化合物还用于治疗其他动物的细菌感染,包括猪、马、山羊和绵羊 .

作用机制

苄青霉素二乙氨基乙酯氢碘酸盐作为前药,在水解后转化为苄青霉素。 苄青霉素通过抑制细菌细胞壁的合成发挥作用,导致细菌裂解和死亡 . 苄青霉素的分子靶标包括青霉素结合蛋白,这些蛋白对于细菌细胞壁中肽聚糖链的交联至关重要 .

生化分析

Biochemical Properties

Penethamate Hydriodide is a prodrug from which benzylpenicillin and diethylaminoethanol are released by hydrolysis . The antimicrobial activity of the compound is exclusively related to benzylpenicillin . It interacts with bacterial cell wall biosynthesis enzymes, thereby exerting its antimicrobial effects .

Cellular Effects

The primary cellular effect of Penethamate Hydriodide is the inhibition of bacterial cell wall synthesis . This leads to the death of the bacteria, thereby treating the infection. The compound is used in the treatment of mastitis in cows and bacterial infections in a range of species including swine, cattle, horse, goat, and sheep .

Molecular Mechanism

The molecular mechanism of action of Penethamate Hydriodide involves the hydrolysis of the compound to release benzylpenicillin and diethylaminoethanol . Benzylpenicillin then interacts with the enzymes involved in bacterial cell wall synthesis, inhibiting their function and leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

In aqueous solution at physiological conditions (37°C and pH 7.3), the half-life of Penethamate Hydriodide is 23 minutes . In tissue homogenate at 32°C, half of the Penethamate Hydriodide was hydrolyzed within two hours, and at 20 hours no Penethamate Hydriodide remained .

Dosage Effects in Animal Models

In laboratory animals, the acute LD50 of Penethamate Hydriodide is greater than or equal to 2000 mg/kg body weight following oral or subcutaneous administration, 300-1650 mg/kg following intraperitoneal administration, and 30-90 mg/kg body weight in connection with intravenous administration .

Metabolic Pathways

Upon administration, Penethamate Hydriodide is rapidly converted into benzylpenicillin . This conversion involves the hydrolysis of Penethamate Hydriodide, a process that is likely facilitated by esterases present in the body .

Transport and Distribution

Given its use in intramammary products for the treatment of mastitis in cows and as an injectable for the treatment of bacterial infections in various species, it can be inferred that the compound is likely distributed systemically .

Subcellular Localization

Given that its active metabolite, benzylpenicillin, acts on the bacterial cell wall, it is likely that Penethamate Hydriodide or its metabolites localize to the site of bacterial cell wall synthesis .

准备方法

合成路线和反应条件: 苄青霉素二乙氨基乙酯氢碘酸盐的合成涉及多个步骤。 一种方法包括在还原剂存在下用乙醛对化合物进行还原胺化 . 该过程在溶剂中进行,在受控条件下进行,以确保高产率和纯度。 另一种方法涉及在酸性条件下(pH 5-6)用氮丙啶对化合物进行开环反应,使用磷酸或硫酸等酸 .

工业生产方法: 苄青霉素二乙氨基乙酯氢碘酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程针对大规模生产进行了优化,确保高产率和纯度。 使用先进的技术和设备有助于保持最终产品的质量和一致性 .

化学反应分析

反应类型: 苄青霉素二乙氨基乙酯氢碘酸盐会发生水解反应,其中它会转化为苄青霉素和二乙氨基乙醇。 该反应受温度和pH的影响,温度和pH越高,水解过程越快 .

常见试剂和条件:

水解: 水和轻微的酸性或碱性条件。

还原胺化: 还原剂和乙醛。

开环反应: 氮丙啶和磷酸或硫酸等酸.

主要产品:

苄青霉素: 苄青霉素二乙氨基乙酯氢碘酸盐水解形成的主要活性产物。

二乙氨基乙醇: 水解反应的副产物.

相似化合物的比较

苄青霉素二乙氨基乙酯氢碘酸盐类似于其他青霉素衍生物,如普鲁卡因青霉素。 两种化合物具有相似的药理特性和作用机制,因为它们在水解后转化为苄青霉素 . 苄青霉素二乙氨基乙酯氢碘酸盐具有局部麻醉活性,这种作用也见于二乙氨基乙醇的其他酯类 .

类似化合物:

普鲁卡因青霉素: 具有相似的药理特性和作用机制。

苄青霉素: 苄青霉素二乙氨基乙酯氢碘酸盐水解形成的活性产物.

苄青霉素二乙氨基乙酯氢碘酸盐因其在兽医中的特定用途及其在治疗奶牛乳腺炎方面的有效性而脱颖而出。 其独特的特性和应用使其成为兽医实践和科学研究中的宝贵化合物。

属性

IUPAC Name |

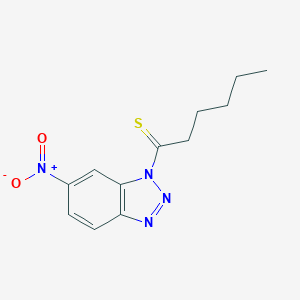

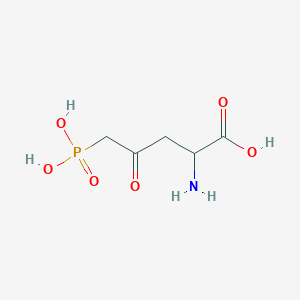

2-(diethylamino)ethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCFDRXQPRCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32IN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)

![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)